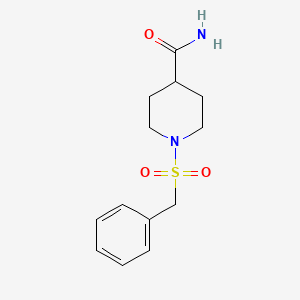
1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzyl)-4-(3-chlorobenzoyl)piperazine oxalate, commonly known as BB-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which are known to possess a wide range of biological activities.
作用机制
BB-CPA exerts its biological effects by interacting with specific receptors or enzymes in the body. As mentioned earlier, BB-CPA acts as a selective antagonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. By blocking these receptors, BB-CPA can modulate the activity of the serotonergic system, leading to changes in mood and behavior.
BB-CPA also inhibits the growth of cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis, which is a programmed cell death mechanism. By activating caspases, BB-CPA can induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
BB-CPA has been shown to have various biochemical and physiological effects in the body. In animal studies, BB-CPA has been shown to reduce anxiety-like behavior and improve depressive-like behavior. BB-CPA has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
实验室实验的优点和局限性
BB-CPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, BB-CPA also has some limitations. It is a relatively new compound, and its safety and toxicity profile have not been fully established. Moreover, BB-CPA may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for BB-CPA research. One potential direction is the development of novel analogs with improved activity and selectivity. Another direction is the investigation of the safety and toxicity profile of BB-CPA in animal models. Additionally, BB-CPA can be explored for its potential use in the treatment of various diseases such as anxiety disorders, depression, and cancer. Further research is needed to fully understand the potential applications of BB-CPA in various fields.
Conclusion:
BB-CPA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of specific receptors and enzymes in the body makes it a valuable tool for investigating various biological processes. However, further research is needed to fully understand the potential applications of BB-CPA in various fields.
合成方法
The synthesis of BB-CPA involves the reaction of 4-bromobenzyl chloride with 3-chlorobenzoyl chloride in the presence of piperazine in a suitable solvent. The resulting product is then treated with oxalic acid to obtain BB-CPA in the form of an oxalate salt. The purity and yield of BB-CPA can be improved by using appropriate purification techniques such as column chromatography.
科学研究应用
BB-CPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BB-CPA has been shown to act as a selective antagonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. BB-CPA has also been investigated for its potential use as an antipsychotic agent due to its ability to modulate dopaminergic and serotonergic neurotransmission.
In pharmacology, BB-CPA has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BB-CPA has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In medicinal chemistry, BB-CPA has been explored for its potential use in the development of novel drug candidates. It has been used as a scaffold for the synthesis of various analogs with improved activity and selectivity.
属性
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O.C2H2O4/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPXIGIQGIRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5021249.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5021257.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)

![7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5021321.png)
![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)